molecular formula C18H19BrClNO2 B4889685 N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B4889685
M. Wt: 396.7 g/mol
InChI Key: PUQDQLSHLUJSQB-UHFFFAOYSA-N
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Description

“N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” is a synthetic organic compound It is characterized by the presence of bromine, chlorine, and multiple methyl groups attached to a phenyl ring, along with an acetamide group

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO2/c1-10-7-15(8-11(2)17(10)20)23-9-16(22)21-18-12(3)5-14(19)6-13(18)4/h5-8H,9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQDQLSHLUJSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The starting materials include 4-bromo-2,6-dimethylphenol and 4-chloro-3,5-dimethylphenol. These compounds can be synthesized through halogenation and methylation reactions.

    Coupling Reaction: The phenyl rings are then coupled using a suitable coupling agent such as acetic anhydride to form the acetamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may target the bromine or chlorine substituents, potentially leading to the formation of dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: The compound or its derivatives may be explored for their potential as therapeutic agents in the treatment of various diseases.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)ethanamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propionamide

Uniqueness

The uniqueness of “N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which may impart distinct chemical and biological properties compared to similar compounds.

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